molecular formula C7H12O B116145 3-Hexen-2-one,4-methyl-,(E)-(9ci) CAS No. 146071-95-6

3-Hexen-2-one,4-methyl-,(E)-(9ci)

Cat. No.: B116145
CAS No.: 146071-95-6
M. Wt: 112.17 g/mol
InChI Key: BGTFWRDJZNCBCV-AATRIKPKSA-N
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Description

(E)-4-Methyl-3-hexen-2-one (IUPAC: 4-methyl-3-hexen-2-one, (E)-configuration) is an α,β-unsaturated ketone with a six-carbon chain featuring a methyl substituent at position 4 and a double bond between carbons 3 and 4. This compound is primarily used in organic synthesis and fragrance industries due to its reactive ketone group and stereochemical properties.

Properties

CAS No.

146071-95-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-4-methylhex-3-en-2-one

InChI

InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+

InChI Key

BGTFWRDJZNCBCV-AATRIKPKSA-N

SMILES

CCC(=CC(=O)C)C

Isomeric SMILES

CC/C(=C/C(=O)C)/C

Canonical SMILES

CCC(=CC(=O)C)C

Synonyms

3-Hexen-2-one, 4-methyl-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexen-2-one,4-methyl-,(E)-(9ci) can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, 3-Hexen-2-one,4-methyl-,(E)-(9ci) can be produced through the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst supported on alumina (Pd/Al2O3). This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hexen-2-one,4-methyl-,(E)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond or the carbonyl group can yield saturated alcohols or ketones.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed for nucleophilic addition reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alcohols or ketones.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Hexen-2-one,4-methyl-,(E)-(9ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexen-2-one,4-methyl-,(E)-(9ci) involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) 3-Hexen-2-one (Parent Compound)
  • Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14 g/mol .
  • Key Differences : Lacks the methyl group at position 4, leading to lower molecular weight and altered reactivity.
  • Spectral Data : Characteristic ¹H-NMR signals include δ 2.20 (s, 3H, CH₃CO) and δ 5.50–6.20 (m, 2H, CH₂=CH) .
(b) (E)-5-Methyl-3-hexen-2-one (CAS 1821-29-0)
  • Structure : Methyl group at position 5, double bond between carbons 3–4.
  • Molecular Formula : C₇H₁₂O; Molecular Weight : 112.17 g/mol .
  • Key Differences : Methyl substitution at position 5 instead of 4 alters steric effects and boiling point (estimated 140–145°C).
  • Synthesis : Derived from Bedoukian Research methods via stereoselective aldol condensation .
(c) (Z)-3-Methyl-4-hexen-2-one (CAS 113972-71-7)
  • Structure : Z-configuration double bond with methyl at position 3.
  • Molecular Formula : C₇H₁₂O; Molecular Weight : 112.17 g/mol .
  • Key Differences : Z-isomer exhibits lower thermal stability compared to E-isomers due to unfavorable steric interactions.

Functionalized Derivatives

(a) 4-Hydroxy-5-methyl-3-hexen-2-one (CAS 35113-29-2)
  • Structure : Hydroxyl group at position 4 and methyl at position 5.
  • Molecular Formula : C₇H₁₂O₂; Molecular Weight : 128.17 g/mol .
  • Applications : Intermediate in pharmaceutical synthesis; higher polarity due to hydroxyl group.
(b) 3,4-Dimethyl-3-hexen-2-one (CAS 20685-46-5)
  • Structure : Two methyl groups at positions 3 and 4.
  • Molecular Formula : C₈H₁₄O; Molecular Weight : 126.20 g/mol .
  • Key Differences : Increased steric hindrance reduces reactivity in nucleophilic additions.

Physicochemical and Spectral Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Features (¹H-NMR)
(E)-4-Methyl-3-hexen-2-one* C₇H₁₂O 112.17 ~135–140 δ 1.95 (d, 3H, CH₃), δ 5.65 (q, 1H, CH=)
3-Hexen-2-one C₆H₁₀O 98.14 ~125–130 δ 2.20 (s, 3H, CH₃CO), δ 5.50–6.20 (m, 2H)
(E)-5-Methyl-3-hexen-2-one C₇H₁₂O 112.17 ~140–145 δ 1.02 (t, 3H, CH₂CH₃), δ 2.10 (s, 3H, COCH₃)
(Z)-3-Methyl-4-hexen-2-one C₇H₁₂O 112.17 ~130–135 δ 1.85 (d, 3H, CH₃), δ 5.45 (q, 1H, CH=)

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